(3-Morpholinophenyl)methanol

説明

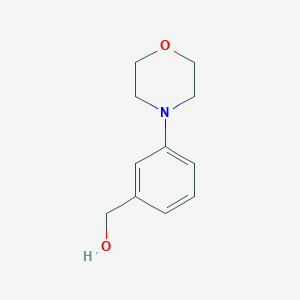

Structure

3D Structure

特性

IUPAC Name |

(3-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVALXTJZMIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428149 | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-38-4 | |

| Record name | 3-(4-Morpholinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145127-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Morpholinophenyl)methanol: A Linchpin for Advanced Kinase Inhibitor Synthesis

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Morpholinophenyl)methanol (CAS Number: 145127-38-4) has emerged as a pivotal, yet often unheralded, building block in contemporary medicinal chemistry. Its strategic importance lies in its bifunctional nature, presenting a readily modifiable benzylic alcohol and a privileged morpholine scaffold. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, characterization, and critical application as a synthetic intermediate. We will delve into the causality behind its utility, particularly in the rational design of next-generation kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K) pathway, a cornerstone of modern oncology research. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic discovery programs.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine heterocycle is a ubiquitous and privileged pharmacophore in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inclusion in a molecular scaffold can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom, which is crucial for binding to many biological targets.[3] this compound strategically combines this valuable morpholine ring with a reactive benzyl alcohol, creating a versatile intermediate for the synthesis of complex, biologically active molecules. While not typically a final drug product itself, its role as a foundational building block is critical in the assembly of advanced therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 145127-38-4 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [4] |

| IUPAC Name | (3-morpholin-4-ylphenyl)methanol | [4] |

| Appearance | Solid (typical) | |

| Purity | ≥96% (typical commercial grade) | [4] |

| SMILES | C1=CC(=CC(=C1)N2CCOCC2)CO | [4] |

| InChI Key | MXBVALXTJZMIJB-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Morpholinobenzoic Acid

This step involves the reductive amination of 3-formylbenzoic acid with morpholine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

-

Reaction Setup: To a stirred solution of 3-formylbenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-morpholinobenzoic acid can be purified by recrystallization or column chromatography.

Step 2: Reduction of 3-Morpholinobenzoic Acid to this compound

The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-morpholinobenzoic acid (1.0 eq) in anhydrous THF to the suspension. The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by silica gel column chromatography.

Analytical Characterization: A Self-Validating System

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (which may be broad and its chemical shift solvent-dependent), and the two sets of methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

-

C-O stretching for the alcohol at approximately 1050-1150 cm⁻¹.

-

C-N stretching of the morpholine group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (193.24).

Application in Drug Discovery: A Key Intermediate for PI3K Inhibitors

The primary value of this compound lies in its utility as a synthetic intermediate for the construction of more complex molecules, particularly inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][5]

The morpholine moiety is a key structural feature in many potent and selective PI3K inhibitors.[3] It often forms a crucial hydrogen bond with the hinge region of the kinase domain. This compound provides a scaffold where the benzyl alcohol can be further functionalized to append other pharmacophoric elements necessary for potent and selective inhibition.

The PI3K Signaling Pathway and the Role of Morpholine-Containing Inhibitors

Caption: Simplified PI3K signaling pathway and the point of intervention for inhibitors.

For instance, the hydroxyl group of this compound can be converted into a leaving group (e.g., a tosylate or mesylate) or oxidized to an aldehyde for further elaboration. This allows for the attachment of other heterocyclic systems or functional groups that can interact with other regions of the ATP-binding pocket of PI3K, leading to the development of highly potent and isoform-selective inhibitors.[6][7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, with its CAS number 145127-38-4, represents a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its value is particularly evident in the development of kinase inhibitors, where the embedded morpholine moiety provides a well-established anchor for potent biological activity. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol, and a discussion of its critical role in the context of PI3K inhibition. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate their drug discovery efforts and contribute to the development of new and innovative medicines.

References

-

R. Singh, et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

C. Thorpe, et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Current Topics in Medicinal Chemistry, 15(8), 773-781. [Link]

-

A. Matralis, et al. (2019). Morpholine as a Privileged Structure in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4464-4479. [Link]

-

A. Noor, et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]

-

M. Welker, et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19348-19363. [Link]

-

M. P. Wymann, et al. (2017). PI3K-isoform-selective inhibitors: from the bench to the clinic and back. Current Opinion in Cell Biology, 45, 1-8. [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Chemical synthesis of morpholine derivatives.

-

The use of methanol as a C1 building block. Nature Protocols. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Morpholinophenyl)methanol: Properties, Synthesis, and Applications

Abstract

(3-Morpholinophenyl)methanol is a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, and details the analytical methodologies required for its characterization. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. By integrating data on its synthesis, characterization, reactivity, and safety, this document serves as an essential resource for the effective application of this valuable chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Morpholinobenzyl alcohol, is an aromatic alcohol featuring a morpholine substituent at the meta-position of the benzene ring.[1] This unique structure, combining a hydrophilic morpholine ring and a reactive benzylic alcohol, imparts a set of physicochemical properties that are highly valuable in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[2]

The morpholine moiety is a privileged scaffold in drug design, often introduced to improve aqueous solubility, modulate basicity, and enhance pharmacokinetic profiles. The primary alcohol provides a convenient handle for subsequent chemical modifications, such as oxidation, esterification, or etherification.

Core Identifiers and Properties

A summary of the key identifiers and quantitative physicochemical data for this compound is presented below. This data is crucial for laboratory handling, reaction setup, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 145127-38-4 | [3][4][5] |

| IUPAC Name | (3-morpholin-4-ylphenyl)methanol | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][5] |

| Molecular Weight | 193.24 g/mol | [5] |

| Physical State | Off-white Solid | [6] |

| Melting Point | 51 - 56 °C (123.8 - 132.8 °F) | [6] |

| Purity (Typical) | ≥96% | [3][5] |

| SMILES | OCC1=CC=CC(N2CCOCC2)=C1 | [3][5] |

| InChI Key | MXBVALXTJZMIJB-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | [5] |

| LogP (Computed) | 1.0155 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Purification

While this compound is commercially available, its synthesis from common precursors is a straightforward laboratory procedure. A common and efficient strategy involves the chemical reduction of a more oxidized precursor, such as 3-morpholinobenzoic acid. This approach is often preferred due to the high reactivity of borane-based reducing agents towards carboxylic acids.

The following protocol describes the reduction of 3-morpholinobenzoic acid using a borane-tetrahydrofuran complex (BH₃·THF). This method is chosen for its high selectivity for the carboxylic acid functional group, minimizing side reactions with the aromatic ring or the morpholine moiety under controlled conditions.

Synthetic Workflow: Reduction of 3-Morpholinobenzoic Acid

Sources

(3-Morpholinophenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (3-Morpholinophenyl)methanol for Advanced Research

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and its contextual importance within the pharmaceutical landscape, supported by field-proven insights and authoritative references.

Core Molecular Profile

This compound, also known as (3-morpholin-4-ylphenyl)methanol, is a disubstituted aromatic compound featuring a benzyl alcohol moiety and a morpholine ring. This unique combination of a primary alcohol and a tertiary amine imparts a valuable reactivity profile, positioning it as a strategic building block in the synthesis of more complex molecules.

Physicochemical & Structural Data

A summary of the key quantitative data for this compound is presented below. These parameters are fundamental for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 145127-38-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Purity (Typical) | ≥96% | [1][2] |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | [2] |

| logP (Computed) | 1.0155 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Molecular Structure Visualization

The structure consists of a benzene ring substituted at the 1- and 3-positions with a hydroxymethyl (-CH₂OH) group and a morpholino group, respectively.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in introductory literature but can be reliably achieved through a logical, two-step process common in medicinal chemistry. The strategy involves the initial synthesis of a key aldehyde intermediate, followed by its selective reduction.

Overall Synthesis Workflow

This workflow is designed for efficiency and utilizes well-understood, robust chemical transformations, ensuring a high degree of self-validation at each stage.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 3-Morpholinobenzaldehyde (Precursor)

Causality: The most direct route to introduce the morpholine ring onto the phenyl scaffold is via a cross-coupling reaction. The Buchwald-Hartwig amination is the modern standard for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions compared to older methods like the Ullmann condensation.[4][5][6] It utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation between an aryl halide and an amine.

Experimental Protocol (Buchwald-Hartwig Amination):

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

-

Reagent Addition: Add morpholine (1.2-1.5 eq.) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.).

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-morpholinobenzaldehyde.[4]

Step 2: Synthesis of this compound

Causality: The conversion of the aldehyde to a primary alcohol is a standard reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible groups, and the reaction can be run in protic solvents like methanol or ethanol, making it experimentally simple and safe to handle.

Experimental Protocol (Aldehyde Reduction):

-

Dissolution: Dissolve 3-morpholinobenzaldehyde (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to control the exothermic reaction and hydrogen evolution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

-

Purification: The product is often of high purity after extraction but can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate. The alcohol can undergo oxidation, etherification, or esterification, while the morpholine nitrogen, though a weak base, can be involved in salt formation.[7][8]

The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug design.[5] Its inclusion in a molecule often improves pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition. This is a key reason for its prevalence in numerous approved drugs.

Notable Examples:

-

Linezolid: An oxazolidinone antibiotic, where the morpholine ring is crucial for its activity and properties. A key intermediate in some Linezolid syntheses is the structurally related (3-fluoro-4-morpholinophenyl)methanol, highlighting the synthetic utility of this compound class.[1][9]

-

Kinase Inhibitors: The morpholine group is frequently used as a "hinge-binder" in ATP-competitive kinase inhibitors, where it forms critical hydrogen bonds in the active site. It is a key component of the potent PI3K/mTOR inhibitor ZSTK474 and many other developmental cancer therapeutics.[10][11][12]

Role as a Benzyl Alcohol Intermediate

Substituted benzyl alcohols are fundamental building blocks. The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde (3-morpholinobenzaldehyde) or carboxylic acid, or converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, providing a gateway to a wide array of derivatives.[13]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectral characteristics.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets in the δ 6.8-7.3 ppm range. Benzylic Protons (-CH₂OH): A singlet at ~δ 4.6 ppm. Hydroxyl Proton (-OH): A broad singlet, chemical shift variable with concentration and solvent. Morpholine Protons: Two multiplets, one for -N-CH₂- protons (~δ 3.1-3.3 ppm) and one for -O-CH₂- protons (~δ 3.8-3.9 ppm).[14] |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 115-152 ppm range, with the carbon attached to nitrogen being the most deshielded. Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm. Morpholine Carbons: -N-CH₂- carbons around δ 49 ppm and -O-CH₂- carbons around δ 67 ppm.[3][13] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 193. Key Fragments: Loss of H₂O (m/z = 175), loss of the hydroxyl group (m/z = 176), and fragmentation of the morpholine ring. The base peak is often [M-1]⁺ at m/z = 192 due to the loss of a benzylic hydrogen.[15] |

| FTIR | O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region. C-H Stretches: Aromatic C-H just above 3000 cm⁻¹ and aliphatic C-H just below 3000 cm⁻¹. C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region. C-N Stretch: A band in the 1200-1300 cm⁻¹ region. |

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable. This compound is a chemical that must be handled with appropriate care.

Hazard Profile

Based on available safety data sheets, the compound is classified as hazardous.

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Stability: The compound is stable under recommended storage conditions but may be air-sensitive. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain product quality.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

References

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).

- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. 2011;3(4):219-226.

- NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES.

- (3-Morpholin-4-ylphenyl)methanol. ChemScene.

- This compound | 145127-38-4. ChemicalBook.

- 3-Morpholinobenzaldehyde. ChemicalBook.

- This compound|CAS 145127-38-4. 3ASenrise.

- Buchwald–Hartwig amin

- Ullmann condens

- Development of a Practical Buchwald-Hartwig Amine Aryl

- N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliph

- Morpholines. Synthesis and Biological Activity.

- Buchwald-Hartwig Amin

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.

- ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.

- The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Medium.

- Tables For Organic Structure Analysis. University of Wisconsin-Madison.

- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. European Journal of Medicinal Chemistry.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Chemoselective Etherific

- Complete oxidation of methanol in biob

- Mass spectrum of methanol. Doc Brown's Chemistry.

Sources

- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 2. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US5602285A - Process for preparing phenethanol ethers - Google Patents [patents.google.com]

- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(3-Morpholinophenyl)methanol: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. Among these, the morpholine ring has emerged as a "privileged structure."[1][2] Its presence in a molecule can confer a range of desirable properties, including improved aqueous solubility, metabolic stability, and a favorable safety profile, largely due to its nature as a non-ionizable, polar, and chemically stable secondary amine.[1][3]

(3-Morpholinophenyl)methanol, the subject of this guide, is a quintessential example of a versatile building block that leverages the benefits of the morpholine scaffold. It provides medicinal chemists and process development scientists with a bifunctional intermediate: the morpholine group for tuning physicochemical properties and the benzyl alcohol for subsequent synthetic elaboration.[4] This guide offers an in-depth examination of its structure, properties, synthesis, and applications, providing a technical resource for professionals engaged in advanced organic synthesis and pharmaceutical research.

Chemical Identity and Structure

Nomenclature and Structural Representation

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named and identified as follows:

-

IUPAC Name: (3-(Morpholin-4-yl)phenyl)methanol

-

Common Synonyms: 3-Morpholinobenzyl Alcohol, 3-(4-Morpholinyl)benzenemethanol, 4-[3-(Hydroxymethyl)phenyl]morpholine

-

CAS Number: 145127-38-4

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

The structure consists of a central benzene ring substituted at the 1- and 3-positions. A hydroxymethyl group (-CH₂OH) is attached at position 1, while a morpholine ring is linked via its nitrogen atom to position 3.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and formulation potential. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Physical State | Off-white solid / crystalline powder | [5] |

| Melting Point | 51 - 56 °C (123.8 - 132.8 °F) | [5] |

| Boiling Point | 379.6 ± 42.0 °C (Predicted) | [3] |

| Density | 1.160 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | No specific data available; expected to have moderate solubility in polar organic solvents. | |

| pKa | No specific data available | |

| LogP | 1.0155 (Calculated) | [1] |

Synthesis and Purification: A Modern Approach

The synthesis of aryl amines is a cornerstone of pharmaceutical chemistry. While several classical methods exist, the Buchwald-Hartwig amination has become a preferred method due to its broad substrate scope, functional group tolerance, and generally high yields.[5][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the critical C-N bond between the phenyl ring and the morpholine moiety.

Below is a representative, field-proven protocol for the synthesis of this compound starting from 3-bromobenzyl alcohol and morpholine.

Synthesis Workflow Diagram

Diagram 1. General workflow for Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution relies on the rigorous exclusion of air and moisture, which can deactivate the palladium catalyst.

Materials:

-

3-Bromobenzyl alcohol (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reactor Setup: To an oven-dried Schlenk flask or jacketed reactor equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 3-bromobenzyl alcohol (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Causality Insight: The Pd(0) active catalyst is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor reaction yield. This inerting step is critical for catalytic turnover.[6]

-

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe or cannula, followed by morpholine (1.2 eq) and finally sodium tert-butoxide (1.4 eq). The base should be added carefully as the reaction can be exothermic.

-

Causality Insight: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and facilitate the catalytic cycle.[3] Anhydrous solvent prevents quenching of the base and hydrolysis of the catalyst precursors.

-

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then brine. Separate the aqueous layer and extract it once more with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex drug candidates.[4] The strategic value lies in its bifunctional nature.

Logical Relationship Diagram:

Diagram 2. Role of this compound in synthesis.

-

The Morpholine Moiety: As previously noted, this group is used to enhance the "drug-likeness" of a lead compound. Its inclusion can disrupt crystallinity, improve solubility, and provide a metabolically robust polar group without introducing a strongly basic center that could lead to off-target effects.[1][2]

-

The Benzyl Alcohol Moiety: This functional group is a versatile synthetic handle.[4] It can be readily:

-

Oxidized to the corresponding aldehyde, which can then participate in reductive aminations, Wittig reactions, or other carbonyl chemistry.

-

Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

-

Used in etherification or esterification reactions to link to other parts of a target molecule.

-

This dual functionality makes it a valuable precursor for creating libraries of compounds for screening, where the core morpholinophenyl structure is maintained while the periphery is modified via the alcohol group.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[5]

-

Hazards: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is noted to be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 39(4), 1471–1518. [Link]

-

ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

3-(Morpholin-4-yl)benzyl alcohol physical properties

An In-depth Technical Guide to the Physical Properties of 3-(Morpholin-4-yl)benzyl Alcohol

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the physical properties of the organic compound 3-(Morpholin-4-yl)benzyl alcohol. While specific experimentally determined data for this compound is not extensively available in public literature, this document synthesizes information on structurally related compounds, predictive data, and the established experimental protocols for the characterization of such molecules.

Compound Identification and Structure

3-(Morpholin-4-yl)benzyl alcohol is an aromatic alcohol featuring a morpholine ring substituted at the meta-position of the benzyl alcohol moiety. This substitution pattern is crucial as it influences the molecule's polarity, hydrogen bonding capability, and ultimately, its physical properties, distinguishing it from its ortho and para isomers.

Molecular Structure:

-

IUPAC Name: (3-(Morpholin-4-yl)phenyl)methanol

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

-

CAS Number: While a specific CAS number for 3-(Morpholin-4-yl)benzyl alcohol is not readily found in major databases, the CAS number for its precursor, 3-morpholinobenzaldehyde, is 446866-87-1.[1][2][3] The related para-isomer, (4-(Morpholin-4-yl)phenyl)methanol, is registered under CAS number 280556-71-0.[4]

Physicochemical Properties

Direct experimental values for the primary physical properties of 3-(Morpholin-4-yl)benzyl alcohol are not widely reported. However, we can infer likely characteristics based on its structure and data from analogous compounds.

Table 1: Summary of Physicochemical Properties

| Property | 3-(Morpholin-4-yl)benzyl alcohol (Predicted/Inferred) | (4-Morpholin-4-yl)benzyl alcohol (Experimental) | 3-Morpholinobenzaldehyde (Experimental) | Benzyl Alcohol (Experimental) |

| Physical State | Likely a solid at room temperature | Solid | Crystalline solid[1] | Colorless liquid[5][6][7] |

| Melting Point | Not reported. Expected to be a crystalline solid with a distinct melting point. | 96 °C | 67.5 - 70.5 °C[1] | -15.2 °C[5][7] |

| Boiling Point | High boiling point, likely >300 °C (Predicted) | 378.4 ± 42.0 °C (Predicted) | 357.9 ± 37.0 °C (Predicted) | 205.3 °C[5][7] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents. | Not reported. | Not available.[1] | Moderately soluble in water (approx. 4 g/100 mL); miscible with alcohols, ether, and chloroform.[5][7][8] |

| Density | ~1.1-1.2 g/cm³ (Predicted) | 1.160 ± 0.06 g/cm³ (Predicted) | 1.163 ± 0.06 g/cm³ (Predicted) | 1.044 g/cm³[5][7] |

| pKa | Not reported. The morpholine nitrogen imparts basicity. | 14.40 ± 0.10 (Predicted, for the alcohol proton) | 3.80 ± 0.40 (Predicted, for the conjugate acid) | Not applicable |

The presence of the morpholine and hydroxyl groups makes the molecule polar. The morpholine nitrogen is basic, while the hydroxyl group is weakly acidic. The increased molecular weight and polarity compared to unsubstituted benzyl alcohol suggest a higher melting and boiling point.[5][6] The melting point of the para-isomer (96 °C) strongly suggests the meta-isomer will also be a solid at ambient temperatures.[4]

Spectral Data Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-(Morpholin-4-yl)benzyl alcohol. While a definitive spectrum for this specific compound is not available, the expected spectral features are outlined below based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the alcohol proton (OH), and the two sets of methylene protons on the morpholine ring. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 unique carbon signals, corresponding to the different carbon environments in the molecule. Key signals would include the benzylic carbon (~65 ppm), the aromatic carbons (110-150 ppm), and the morpholine carbons (~50 and ~67 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 193.24. Fragmentation patterns would likely involve the loss of a hydroxyl radical or water, and cleavage of the morpholine ring.

Experimental Protocols for Physical Property Determination

For any newly synthesized or uncharacterized batch of 3-(Morpholin-4-yl)benzyl alcohol, the following standard protocols are recommended for determining its physical properties.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically <1 °C) is indicative of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement:

-

For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.

-

For an accurate measurement, use a fresh sample and heat slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

-

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: General Workflow for Solubility Testing.

¹H NMR Spectrum Acquisition

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting choice for moderately polar compounds. [6]2. Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Morpholin-4-yl)benzyl alcohol is not available, precautions should be based on data for similar compounds, such as 3-morpholinobenzaldehyde. [1]

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. [1]It is also expected to cause skin, eye, and respiratory tract irritation. [1]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-(Morpholin-4-yl)benzyl alcohol is a compound of interest with physical properties that are dictated by its unique combination of a benzyl alcohol core and a meta-substituted morpholine ring. While direct experimental data is sparse, this guide provides a framework for its characterization based on the properties of related molecules and outlines the authoritative experimental protocols necessary for its empirical evaluation. The provided methodologies ensure that researchers can reliably determine the physical constants and spectral characteristics essential for further research and development.

References

- BYJU'S. (n.d.). Structure of Benzyl Alcohol.

- Samiraschem. (n.d.). Benzyl alcohol structure.

- Royal Society of Chemistry. (n.d.). Contents.

- PubChem. (n.d.). Benzyl Alcohol.

- ChemBK. (n.d.). 4-(Morpholin-4-yl)benzyl alcohol, 4-[4-(Hydroxymethyl)phenyl]morpholine.

- LookChem. (n.d.). Benzaldehyde,3-(4-morpholinyl)- MSDS CasNo.446866-87-1.

- Solubility of Things. (n.d.). Benzyl alcohol.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.

- PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O).

- Pilgaard, M. (2016, July 19). Benzyl alcohol: Physical properties. Michael Pilgaard's Web Chemistry.

- ChemicalBook. (n.d.). 3-Morpholinobenzaldehyde CAS#: 446866-87-1.

- PubChem. (n.d.). 3-Morpholinobenzaldehyde.

Sources

- 1. Benzaldehyde,3-(4-morpholinyl)- MSDS CasNo.446866-87-1 [m.lookchem.com]

- 2. 3-Morpholinobenzaldehyde CAS#: 446866-87-1 [amp.chemicalbook.com]

- 3. 3-Morpholinobenzaldehyde | C11H13NO2 | CID 7164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. byjus.com [byjus.com]

- 6. samiraschem.com [samiraschem.com]

- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of (3-Morpholinophenyl)methanol

This guide provides comprehensive safety protocols and in-depth technical information for researchers, scientists, and drug development professionals working with (3-Morpholinophenyl)methanol (CAS No. 145127-38-4). The following sections are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [1][3] |

| Melting Point | 51 °C | [1] |

| Boiling Point | 379.6±42.0 °C (Predicted) | [1] |

| Density | 1.160±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before any handling.

GHS Hazard Classification:

-

Acute Oral Toxicity: Category 4.[4]

-

Skin Corrosion/Irritation: Category 2.[4]

-

Serious Eye Damage/Eye Irritation: Category 2.[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[4]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

A related compound, [3-(Morpholinomethyl)phenyl]methanol, is classified as causing severe skin burns and eye damage, highlighting the importance of careful handling of this class of chemicals.[3]

Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[3]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-length lab coat must be worn and fully buttoned.[5]

-

Protective Clothing: For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary to prevent skin exposure.[4]

-

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

Caption: Workflow for the safe handling of this compound.

General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Avoid creating dust.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor/physician.[4] |

| Ingestion | Rinse mouth.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] Do NOT induce vomiting.[3] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Inert Atmosphere: This compound is air-sensitive; store under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[4]

-

Stability: The compound is stable under recommended storage conditions.[4]

Caption: Recommended storage protocol for this compound.

Accidental Release and Disposal

In the event of a spill, follow these procedures carefully.

Spill Response

-

Small Spills:

-

Ensure proper PPE is worn.

-

Sweep up the spilled solid material, avoiding dust generation.

-

Shovel the material into a suitable, labeled container for disposal.[4]

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage if it is safe to do so.

-

Contact your institution's environmental health and safety (EHS) department.

-

Waste Disposal

-

Dispose of this compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4]

-

Do not empty into drains.[4]

-

Contaminated packaging should be treated as hazardous waste.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

References

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Wellington Laboratories. (2025, March 13). PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol with 4 mole eq. NaOH II. Retrieved from [Link]

-

Carolina Biological Supply Company. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Methanol Intoxication First Aid. Retrieved from [Link]

-

World Health Organization. (n.d.). Methanol (CH3OH) A 1 Information and recommendations for first responders. Retrieved from [Link]

-

ETH Zürich. (2020, January). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - [2-(Morpholinomethyl)phenyl]methanol. Retrieved from [Link]

-

Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Methanex Corporation. (2020, March 31). Methanol - Safety Data Sheet. Retrieved from [Link]

-

Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

-

KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS NO. 145127-38-4 | this compound | C11H15NO2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

University of Massachusetts Lowell. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). Retrieved from [Link]

-

Public Health England. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

-

Public Health England. (n.d.). Incident management: methanol. Retrieved from [Link]

-

WikEM. (2022, January 12). Methanol toxicity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (3-Morpholinophenyl)methanol for Research and Development

This guide provides a comprehensive overview of the GHS hazard statements, safe handling protocols, and risk mitigation strategies for (3-Morpholinophenyl)methanol (CAS No. 145127-38-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. A critical distinction is made between this compound and its isomer, [3-(Morpholinomethyl)phenyl]methanol, which possesses a significantly more severe hazard profile.

Introduction: The Importance of Compound-Specific Hazard Assessment

This compound is a morpholine-containing aromatic alcohol, a structural motif of interest in medicinal chemistry and materials science. As with any chemical compound, a thorough understanding of its specific hazards is paramount for ensuring laboratory safety and experimental integrity. This is particularly crucial for compounds like this compound, where structural isomers with similar names may have vastly different toxicological profiles.

A critical point of clarification is the distinction between This compound (CAS No. 145127-38-4) and its isomer, [3-(Morpholinomethyl)phenyl]methanol (CAS No. 91271-64-6) . The latter is classified as corrosive and causes severe skin burns and eye damage.[1] This guide focuses exclusively on this compound (CAS No. 145127-38-4), which is classified as an irritant. Misidentification between these two compounds could lead to inadequate safety precautions and severe injury.

GHS Hazard Profile of this compound (CAS No. 145127-38-4)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets, this compound is classified as follows.[2]

GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation. |

The signal word associated with these classifications is "Warning" .[2]

Pictograms

The following GHS pictogram is associated with this compound:

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheet.[2] Key statements include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the essential steps for the safe handling of this compound in a research laboratory. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Risk Assessment and Preparation

-

Verify Compound Identity: Before any handling, cross-reference the compound name with the CAS number (145127-38-4) on the container and the corresponding Safety Data Sheet (SDS). This is the most critical step to prevent confusion with its corrosive isomer.

-

Review the SDS: Read the entire SDS for this compound, paying close attention to Section 2 (Hazards Identification), Section 4 (First-Aid Measures), Section 7 (Handling and Storage), and Section 8 (Exposure Controls/Personal Protection).

-

Designate a Handling Area: All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[2]

-

Assemble Personal Protective Equipment (PPE): Based on the GHS hazards, the following PPE is mandatory:

-

Prepare for Spills: Ensure a spill kit appropriate for non-corrosive solids is readily accessible.

Handling and Experimental Procedure

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid compound within the chemical fume hood to avoid generating and inhaling dust.

-

Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.

-

-

Dissolution:

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

-

Reaction and Work-up:

-

Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

-

Maintain the reaction within the chemical fume hood.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

-

Storage and Waste Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from strong oxidizing agents and acids.[2]

-

Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[2]

Visualization of the Safety Workflow

The following diagram illustrates the logical flow of the risk assessment and handling process for this compound.

Caption: Risk Assessment and Handling Workflow for this compound.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately and seek medical attention.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a clear and accurate understanding of its hazard profile. By adhering to the GHS classifications, implementing the detailed handling protocols, and, most importantly, verifying the compound's identity via its CAS number, researchers can mitigate the risks of skin, eye, and respiratory irritation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical handling demand this level of diligence to ensure a safe and productive research environment.

References

Sources

Fundamental synthesis of morpholine-containing heterocycles

An In-Depth Technical Guide to the Fundamental Synthesis of Morpholine-Containing Heterocycles

Abstract

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor—render it a "privileged scaffold" in drug design.[1][3] This guide provides a comprehensive overview of the fundamental synthetic strategies for constructing the morpholine core, designed for researchers, medicinal chemists, and professionals in drug development. We will traverse from foundational industrial processes to sophisticated, state-of-the-art catalytic and multicomponent reactions, emphasizing the mechanistic rationale behind these transformations and providing actionable, field-proven protocols.

The Enduring Significance of the Morpholine Scaffold in Drug Discovery

The prevalence of the morpholine motif in a vast array of approved pharmaceuticals and clinical candidates underscores its importance.[4] It is a key structural component in drugs spanning diverse therapeutic areas, including the antibiotic Linezolid , the anticancer agent Gefitinib , and the appetite suppressant Fenfluramine .[5] The morpholine unit is not merely a passive linker; its presence can significantly enhance a molecule's potency and improve its pharmacokinetic profile.[1][2] The ether oxygen can engage in crucial hydrogen bonding interactions with biological targets, while the secondary amine provides a key handle for derivatization and influences the compound's basicity and solubility.[3] This combination of facile synthesis, metabolic stability, and versatile functionality solidifies its role as an indispensable tool for medicinal chemists.[1][6]

Classical and Industrial Syntheses: The Bedrock of Morpholine Production

The large-scale production of morpholine has historically relied on robust, albeit often harsh, chemical transformations. These methods remain relevant for the synthesis of the parent heterocycle and as a baseline for understanding the core ring-closing strategies.

Dehydration of Diethanolamine (DEA)

The most common industrial method for producing morpholine is the acid-catalyzed dehydration of diethanolamine.[5] This process involves heating DEA with a strong dehydrating acid, typically concentrated sulfuric acid or oleum.[7][8][9]

Causality and Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups by the strong acid, converting it into a good leaving group (water). The nitrogen atom's lone pair then acts as an intramolecular nucleophile, displacing the water molecule to form the six-membered ring. The high temperatures (150-250°C) are necessary to drive the dehydration equilibrium towards the product.[10][11]

Caption: Mechanism of DEA dehydration to morpholine.

Challenges: The primary drawbacks of this method are the harsh, corrosive conditions and the generation of significant waste streams.[7] Side reactions, such as the formation of high-molecular-weight condensation products ("heavies"), can occur, reducing the overall yield and complicating purification.[11]

Reaction of Bis(2-haloethyl) Ethers with Amines

An alternative industrial route involves the reaction of bis(2-chloroethyl) ether with ammonia or a primary amine.[5] This method constitutes a double nucleophilic substitution to construct the heterocyclic ring.

Causality and Mechanism: The amine nitrogen acts as a nucleophile, sequentially displacing the two chloride leaving groups on the bis(2-chloroethyl) ether substrate. The reaction typically requires elevated temperatures to proceed at a practical rate. This method is particularly useful for synthesizing N-substituted morpholines by using a primary amine instead of ammonia.[12][13]

Data Presentation: Comparison of Classical Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |

| Dehydration of DEA | Diethanolamine | Concentrated H₂SO₄ or Oleum | 150-250°C | 79-95%[7][9] | Well-established, high-yielding industrial method.[8] | Harsh conditions, corrosive reagents, significant waste.[7][11] |

| From Bis(2-chloroethyl) ether | Bis(2-chloroethyl) ether, Ammonia/Primary Amine | - | 50-200°C[7] | Moderate | Direct route to N-substituted morpholines. | Use of halogenated starting materials. |

| From Diethylene Glycol (DEG) | Diethylene Glycol, Ammonia | H₂, Hydrogenation Catalyst (Ni, Cu, Co) | High Temp & Pressure | High | More efficient than the DEA/H₂SO₄ process.[11] | Requires specialized high-pressure equipment. |

Modern Synthetic Strategies: Precision, Diversity, and Stereocontrol

Contemporary organic synthesis has ushered in a new era of morpholine construction, characterized by milder conditions, greater functional group tolerance, and the ability to control stereochemistry. These methods are indispensable for creating the complex, highly substituted morpholine derivatives required for modern drug discovery.

Transition-Metal Catalyzed Cyclizations

Palladium, copper, and rhodium catalysts have proven to be powerful tools for forging the C-N and C-O bonds of the morpholine ring.[14][15] These methods often proceed through elegant cascade reactions, enabling the construction of complex scaffolds from simple precursors.

A notable example is the palladium-catalyzed carboamination reaction, which can form cis-3,5-disubstituted morpholines from substituted ethanolamine derivatives and aryl or alkenyl bromides.[6] This strategy provides access to enantiopure products that are challenging to synthesize using classical methods.[6]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single pot to form a product containing structural elements of all reactants, offer a highly efficient route to decorated morpholine scaffolds.[16]

One powerful approach is the copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[17] This transformation assembles highly substituted, unprotected morpholines in a single step.

Proposed Mechanism: The reaction is believed to proceed through the in-situ formation of an imino alcohol from the condensation of the amino alcohol and aldehyde. Concurrently, the diazo compound reacts with the copper(I) catalyst to form a copper carbenoid. This carbenoid inserts into the O-H bond of the imino alcohol, generating an intermediate that undergoes a final nucleophilic cyclization to furnish the morpholine ring and regenerate the catalyst.[17]

Caption: Proposed mechanism for Cu-catalyzed MCR.[17]

Another versatile strategy involves a one-pot Ugi tetrazole reaction followed by an intramolecular SN2 cyclization.[18] This allows for the rapid and diverse assembly of both morpholine and piperazine rings from four simple starting materials: an amine, an aldehyde/ketone, an isocyanide, and an azide source.[18]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is of paramount importance, as the stereochemistry of a drug molecule is often critical to its biological activity. Several strategies have been developed to achieve this.[19]

-

"Before Cyclization": Creating the stereocenter on an acyclic precursor which is then cyclized to form the morpholine ring.[19]

-

"During Cyclization": Using a chiral catalyst to control the stereochemistry of the ring-forming step itself, such as in an organocatalyzed intramolecular aza-Michael addition.[19][20]

-

"After Cyclization": Performing an enantioselective transformation on a pre-formed unsaturated morpholine ring (a dehydromorpholine).[19]

A highly effective "after cyclization" method is the asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand.[21][22] This approach provides a variety of 2-substituted chiral morpholines in excellent yields and with up to 99% enantiomeric excess (ee).[21][22]

Experimental Protocols: From Bench Scale to Application

The translation of synthetic theory into practice requires robust and reproducible protocols. Here, we provide detailed, self-validating methodologies for both a classical and a modern morpholine synthesis.

Protocol: Lab-Scale Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is based on established literature procedures for the acid-catalyzed cyclization of DEA.[10][11]

WARNING: This procedure involves corrosive strong acids and high temperatures. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Step 1: Acidification: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add diethanolamine (62.5 g, 0.59 mol).[10] While stirring and cooling in an ice bath, slowly add concentrated hydrochloric acid (~50-60 mL) until the pH of the mixture is ~1.[10] This initial acidification is highly exothermic.

-

Step 2: Dehydration/Cyclization: Remove the ice bath and heat the reaction mixture using a heating mantle. Water will begin to distill off. Continue heating until the internal temperature of the reaction mixture reaches 200-210°C. Maintain this temperature for 15 hours to drive the cyclization to completion.[10]

-